(S)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
(S)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of molecules. The presence of a fluorine atom and a trifluoromethyl group makes this compound particularly valuable in pharmaceutical and agrochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, including the introduction of the fluorine and trifluoromethyl groups. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. This process can be carried out under visible light irradiation, forming electron donor-acceptor complexes with arylthiolate anions . The reaction conditions are generally mild, and the use of photoredox catalysts can further enhance the efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl and fluorine groups can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of trifluoromethylated derivatives.
Scientific Research Applications
(S)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorinated groups on biological activity.
Mechanism of Action
The mechanism of action of (S)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various reactions.
Trifluoromethylated aromatic compounds: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
(S)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride stands out due to its specific combination of a fluorine atom and a trifluoromethyl group on a tetrahydronaphthalene scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11F4N |
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Molecular Weight |
233.20 g/mol |
IUPAC Name |
(1S)-6-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11F4N/c12-9-4-6-2-1-3-10(16)7(6)5-8(9)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m0/s1 |
InChI Key |
AYQFHCWAPWZDRN-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@@H](C2=CC(=C(C=C2C1)F)C(F)(F)F)N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)F)C(F)(F)F)N |
Origin of Product |
United States |
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